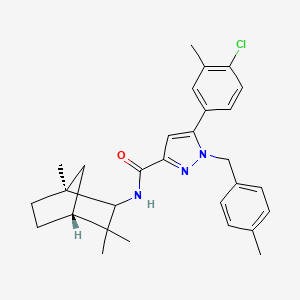
5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SR144528 is a synthetic compound that acts as a potent and highly selective inverse agonist for the cannabinoid type 2 receptor. It has a high affinity for the cannabinoid type 2 receptor with a dissociation constant of 0.6 nanomolar, while its affinity for the cannabinoid type 1 receptor is significantly lower, with a dissociation constant of 400 nanomolar . This compound is widely used in scientific research to investigate the function of the cannabinoid type 2 receptor and its role in various physiological and pathological processes .
Métodos De Preparación
The synthesis of SR144528 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with a bicyclic heptane derivative to form SR144528.
Análisis De Reacciones Químicas
SR144528 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of SR144528.
Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
SR144528 has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding properties and selectivity of the cannabinoid type 2 receptor.
Mecanismo De Acción
SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .
Comparación Con Compuestos Similares
SR144528 is unique in its high selectivity and potency for the cannabinoid type 2 receptor. Similar compounds include:
Rimonabant: A cannabinoid type 1 receptor antagonist with some activity at the cannabinoid type 2 receptor.
AM630: Another cannabinoid type 2 receptor antagonist with lower selectivity compared to SR144528.
JWH133: A cannabinoid type 2 receptor agonist used in research to study the effects of receptor activation
SR144528 stands out due to its high selectivity and potency for the cannabinoid type 2 receptor, making it a valuable tool in cannabinoid research.
Propiedades
Fórmula molecular |
C29H34ClN3O |
|---|---|
Peso molecular |
476.1 g/mol |
Nombre IUPAC |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1 |
Clave InChI |
SUGVYNSRNKFXQM-GLXGGHELSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
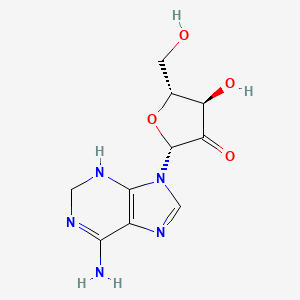
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

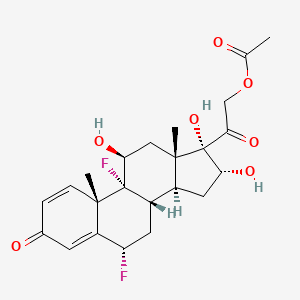
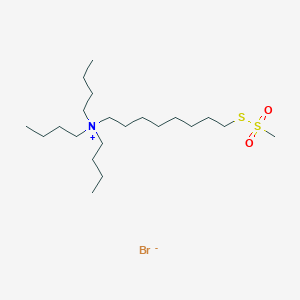
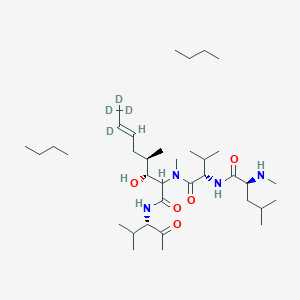
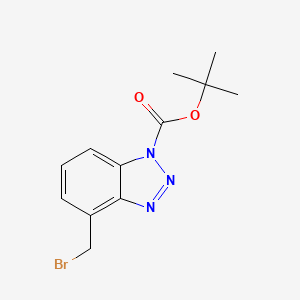
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
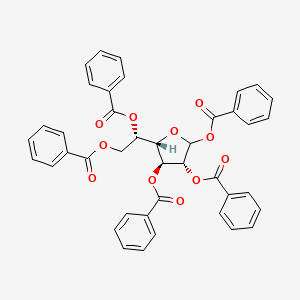

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
